molecular formula C11H12N2O3 B2496130 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine CAS No. 924868-82-6

3-(3,5-Dimethoxyphenyl)-5-isoxazolamine

Cat. No. B2496130
CAS RN: 924868-82-6
M. Wt: 220.228
InChI Key: BDIHALGDOAGACB-UHFFFAOYSA-N
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Description

"3-(3,5-Dimethoxyphenyl)-5-isoxazolamine" is a chemical compound belonging to the class of isoxazoles, a group of nitrogen-oxygen-containing five-membered heterocyclic compounds. Isoxazoles and their derivatives are of significant interest in organic chemistry and pharmaceutical research due to their diverse biological activities and applications in drug design and development.

Synthesis Analysis

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine and related isoxazole derivatives often involves the reaction of β-dimethylaminovinyl ketones with hydroxylamine, under varying conditions to achieve regioselectivity for 3- or 5-substitution on the isoxazole ring. This methodology provides a versatile approach to synthesizing isoxazole derivatives with different substituents, demonstrating the adaptability of this synthetic route for generating structurally diverse isoxazole compounds (Rosa et al., 2008).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including "3-(3,5-Dimethoxyphenyl)-5-isoxazolamine," often features a planar isoxazole ring, which can influence the compound's physical and chemical properties. The precise arrangement of substituents around the isoxazole ring is crucial for the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related isoxazole derivative revealed a nearly co-planar arrangement of the phenyl and isoxazole rings, highlighting the importance of molecular conformation in understanding the behavior of these compounds (Cheng et al., 2009).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have synthesized isoxazoline and isoxazolidine derivatives, examining their potential antimicrobial activities. For instance, the synthesis of 3-(2-hydroxy-4,6-dimethoxyphenyl)-5-aryl-isoxazolines demonstrated inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (J. Yu, 2013). This suggests that derivatives of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine may have useful antibacterial properties.

Anti-Inflammatory and Antimicrobial Evaluation

Further research into pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties has shown promising anti-inflammatory and antimicrobial activities. These studies indicate that compounds with structures related to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine can serve as potent anti-inflammatory and antimicrobial agents (Ashish P. Keche et al., 2012).

Anticancer Potential

Research on dimethoxy and trimethoxy indanonic spiroisoxazolines, which are structurally related to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, has revealed potent cytotoxic effects against the HepG2 cancerous liver cell line. This suggests that derivatives could be explored as potential anti-liver cancer agents, highlighting the versatility of isoxazoline and isoxazolidine derivatives in cancer research (A. Abolhasani et al., 2020).

Novel Synthesis Approaches

Isoxazolidines, including compounds similar to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, have been synthesized through copper-catalyzed alkene aminooxygenation. This methodology offers a stereoselective approach to obtaining substituted isoxazolidines with potential for further biological applications (Shuklendu D. Karyakarte, Thomas P Smith, S. Chemler, 2012).

Environmental Degradation Study

The photodegradation of isoxazolidine fungicides in aqueous solutions, including compounds related to 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine, has been studied to understand their environmental behavior and degradation kinetics. This research is crucial for evaluating the environmental impact and safety of such compounds (P. Liu et al., 2012).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(12)16-13-10/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIHALGDOAGACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenyl)-5-isoxazolamine

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